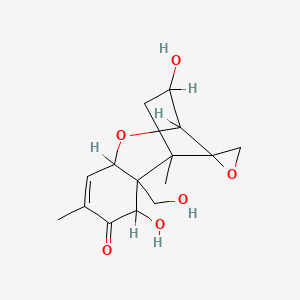
Vomitoxin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
4-デオキシニバレノール-13C15は、炭素13で同位体標識されたトリコテセン系マイコトキシンです。 主に、ガスクロマトグラフィー質量分析法(GC-MS)および液体クロマトグラフィー質量分析法(LC-MS)などのさまざまな分析アプリケーションにおいて、4-デオキシニバレノールの定量のための内部標準として使用されます 。 この化合物は、真核生物のリボソームに結合してタンパク質合成を阻害する能力で知られています .
作用機序
4-デオキシニバレノール-13C15は、真核生物のリボソームに結合してタンパク質合成を阻害することにより、その効果を発揮します。 この阻害は、リボソームのペプチド転移酵素活性の阻害を通じて起こり、タンパク質伸長の停止につながり、最終的に細胞毒性をもたらします 。 このメカニズムに関与する分子標的には、リボソームRNAとさまざまなリボソームタンパク質が含まれます .
類似の化合物との比較
類似の化合物
デオキシニバレノール(DON): タンパク質合成に対する同様の阻害効果を持つもう1つのトリコテセン系マイコトキシン
ニバレノール(NIV): タンパク質合成も阻害する関連するマイコトキシンですが、構造的特徴と毒性プロファイルが異なります
T-2毒素: 強力な細胞毒性効果を持つトリコテセン系マイコトキシンであり、4-デオキシニバレノール-13C15とは異なる作用機序を持っています
独自性
4-デオキシニバレノール-13C15は、炭素13で同位体標識されているため、分析アプリケーションにおける内部標準として特に有用です。 この標識により、複雑な混合物中の他の類似の化合物から正確に定量および区別できます .
生化学分析
Biochemical Properties
Vomitoxin belongs to a class of mycotoxins (trichothecenes) which are strong inhibitors of protein synthesis . Exposure to this compound causes the brain to decrease its uptake of the amino acid tryptophan and, in turn, its synthesis of serotonin .
Cellular Effects
This compound has been associated with human gastroenteritis . In experimental animal models, acute this compound poisoning causes emesis, whereas chronic low-dose exposure elicits anorexia, growth retardation, immunotoxicity as well as impaired reproduction and development resulting from maternal toxicity . Pathophysiologic effects associated with this compound include altered neuroendocrine signaling, proinflammatory gene induction, disruption of the growth hormone axis, and altered gut integrity .
Molecular Mechanism
At the molecular level, this compound induces ribotoxic stress thereby disrupting macromolecule synthesis, cell signaling, differentiation, proliferation, and death . This compound belongs to a class of mycotoxins (trichothecenes) which are strong inhibitors of protein synthesis . Exposure to this compound causes the brain to decrease its uptake of the amino acid tryptophan and, in turn, its synthesis of serotonin .
Temporal Effects in Laboratory Settings
It is known that this compound can cause a range of effects over time, from acute symptoms such as vomiting to chronic effects such as growth retardation .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages . Acute this compound poisoning causes emesis, whereas chronic low-dose exposure elicits anorexia, growth retardation, immunotoxicity as well as impaired reproduction and development resulting from maternal toxicity .
Metabolic Pathways
The main metabolic pathways of this compound in animals are Phase II metabolism and intestinal microbial transformation. Phase II metabolites include glucoside, glucuronide and sulfate conjugates .
Transport and Distribution
It is known that this compound is fast-absorbed and widely distributed in multiple organs . This compound is first enriched in the plasma, liver and kidney and subsequently accumulates in the intestine .
Subcellular Localization
Given its role as a mycotoxin and its effects on protein synthesis, it is likely that this compound interacts with ribosomes and other components of the protein synthesis machinery within the cell .
準備方法
合成経路と反応条件
4-デオキシニバレノール-13C15の合成には、4-デオキシニバレノールの分子構造に炭素13同位体を組み込むことが含まれます。 このプロセスには通常、同位体の正確な組み込みを保証するために、高度な有機合成技術と特殊な機器が必要です .
工業生産方法
4-デオキシニバレノール-13C15の工業生産は、同位体標識化合物を処理するための設備が整った専門施設で行われます。 生産プロセスには、炭素13標識前駆体の合成とその後の4-デオキシニバレノール-13C15への変換を含む複数のステップが含まれます。 最終生成物はその後、通常≥98%の高純度を達成するために精製されます .
化学反応の分析
反応の種類
4-デオキシニバレノール-13C15は、次のようなさまざまな化学反応を起こします。
酸化: この反応は、酸素の付加または水素の除去を含み、酸化生成物の形成につながります。
還元: この反応は、水素の付加または酸素の除去を含み、還元生成物の形成につながります。
一般的な試薬と条件
4-デオキシニバレノール-13C15の反応で使用される一般的な試薬には、酸化剤(例:過酸化水素)、還元剤(例:水素化ホウ素ナトリウム)、およびさまざまな触媒(例:炭素上のパラジウム)が含まれます。 反応条件は、目的の変換に応じて異なりますが、通常、制御された温度と圧力を伴います .
生成される主要な生成物
4-デオキシニバレノール-13C15の反応から生成される主要な生成物は、使用される特定の反応条件と試薬によって異なります。 たとえば、酸化反応は、ヒドロキシル化またはエポキシ化生成物を生成する可能性がありますが、還元反応は、脱酸素化化合物を生成する可能性があります .
科学研究アプリケーション
4-デオキシニバレノール-13C15は、次のような広範囲の科学研究アプリケーションを持っています。
科学的研究の応用
4-deoxy Nivalenol-13C15 has a wide range of scientific research applications, including:
Chemistry: Used as an internal standard in analytical chemistry for the quantification of 4-deoxy nivalenol in various samples
Biology: Studied for its effects on protein synthesis inhibition and its potential role in cellular toxicity
Medicine: Investigated for its potential therapeutic applications and its role in understanding the mechanisms of mycotoxin-induced diseases
Industry: Utilized in the development of analytical methods for the detection and quantification of mycotoxins in food and agricultural products
類似化合物との比較
Similar Compounds
Deoxynivalenol (DON): Another trichothecene mycotoxin with similar inhibitory effects on protein synthesis
Nivalenol (NIV): A related mycotoxin that also inhibits protein synthesis but has different structural features and toxicity profiles
T-2 Toxin: A trichothecene mycotoxin with potent cytotoxic effects and a different mechanism of action compared to 4-deoxy Nivalenol-13C15
Uniqueness
4-deoxy Nivalenol-13C15 is unique due to its isotopic labeling with carbon-13, which makes it particularly useful as an internal standard in analytical applications. This labeling allows for precise quantification and differentiation from other similar compounds in complex mixtures .
特性
CAS番号 |
911392-36-4 |
|---|---|
分子式 |
C15H20O6 |
分子量 |
311.21 g/mol |
IUPAC名 |
(1'R,2S,2'R,3'S,7'R,9'R,10'R)-3',10'-dihydroxy-2'-(hydroxy(113C)methyl)-1',5'-di((113C)methyl)spiro[(2,3-13C2)oxirane-2,12'-8-oxatricyclo[7.2.1.02,7]dodec-5-ene]-4'-one |
InChI |
InChI=1S/C15H20O6/c1-7-3-9-14(5-16,11(19)10(7)18)13(2)4-8(17)12(21-9)15(13)6-20-15/h3,8-9,11-12,16-17,19H,4-6H2,1-2H3/t8-,9-,11-,12-,13-,14-,15+/m1/s1/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1,12+1,13+1,14+1,15+1 |
InChIキー |
LINOMUASTDIRTM-YGEUXOLBSA-N |
SMILES |
CC1=CC2C(C(C1=O)O)(C3(CC(C(C34CO4)O2)O)C)CO |
異性体SMILES |
[13CH3][13C]1=[13CH][13C@@H]2[13C@]([13C@@H]([13C]1=O)O)([13C@]3([13CH2][13C@H]([13C@H]([13C@@]34[13CH2]O4)O2)O)[13CH3])[13CH2]O |
正規SMILES |
CC1=CC2C(C(C1=O)O)(C3(CC(C(C34CO4)O2)O)C)CO |
melting_point |
151 - 153 °C |
物理的記述 |
Solid |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-Benzyl-3-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea](/img/structure/B6596366.png)



![[5-(Azepan-1-ylmethyl)furan-2-yl]methanamine](/img/structure/B6596386.png)









